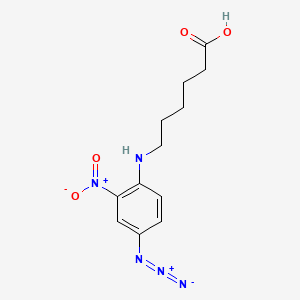

6-(2-Nitro-4-azidophenylamino)caproate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related azido and nitro compounds involves several key steps, including nitration, azidation, and the formation of complex structures. For instance, the synthesis of 6-azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine and its derivatives showcases the incorporation of azido and nitro groups into a triazine ring, demonstrating the complexity and versatility of synthesizing such compounds (Korepin et al., 2018).

Molecular Structure Analysis

Molecular and crystal structures of these compounds are often studied using X-ray diffraction and NMR spectroscopy, revealing detailed insights into their geometries and electronic structures. The structural analysis of compounds like 6-azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine highlights the arrangement of azido and nitro groups, which significantly impact their reactivity and stability (Korepin et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving azido and nitro compounds are diverse, including cycloaddition reactions, nitration, and azidation. The reactivity towards these reactions is influenced by the presence of azido and nitro groups, which can act as electrophiles or nucleophiles depending on the conditions. For example, azido compounds can undergo 1,3-dipolar cycloaddition reactions, forming complex structures with multiple functionalities (Karaghiosoff et al., 2006).

Physical Properties Analysis

The physical properties of azido and nitro compounds, such as melting points, solubility, and stability, are crucial for their handling and application. These properties are determined by the molecular structure, particularly the electronic effects of azido and nitro groups, and the overall molecular geometry. Studies on similar compounds have shown a range of thermal stabilities, with decomposition temperatures providing insights into their safe handling and storage (Mehilal et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and potential for further functionalization, are influenced by the electronic and steric effects of azido and nitro groups. These groups can enhance the compound's reactivity towards nucleophilic substitution, electrophilic addition, and other chemical transformations, enabling the synthesis of a wide range of derivatives with varied functionalities (Ritter & Licht, 1995).

Aplicaciones Científicas De Investigación

Covalent Complex Formation in Molecular Biology

6-(2-Nitro-4-azidophenylamino)caproate has been utilized in molecular biology, specifically in the study of covalent complex formation between elongation factor Tu (EFTu) and Phe-tRNA. Researchers modified Escherichia coli Phe-tRNA with this photoaffinity reagent, enabling crosslinking to EFTu upon irradiation with visible light. This crosslinking was shown to be dependent on specific conditions, such as the binding of tRNA to EFTu, and the presence of certain ions. The formation of this complex provided insights into the interactions and mechanisms of protein synthesis at the molecular level (Kao et al., 1983).

Biodegradation of Nitroaromatic Compounds

In environmental science, the study of nitroaromatic compounds, including this compound, has been important for understanding their biodegradation. These compounds, commonly released from anthropogenic sources, undergo various microbial transformations. Research has shown that certain bacteria and fungi can degrade these compounds, transforming them into less harmful substances. This knowledge is vital for developing bioremediation strategies for environmental contaminants (Spain, 2013).

Catalytic Enhancement in Chemistry

The compound has been studied in the context of enhancing catalytic reactions. For instance, modified poly(ethylenimine)s containing imidazole moieties showed a marked increase in hydrolysis rates of nitrophenyl caproate in the presence of divalent metal ions. This research has implications for understanding and improving catalytic processes in chemical reactions (Takagishi & Klotz, 1979).

Applications in Dye and Pigment Chemistry

This compound has applications in the field of dye and pigment chemistry. Studies have explored its role in the synthesis of various dyes, analyzing the color-constitution relationships in certain azo disperse dyes. This research is crucial for the development of new dyes with specific properties and applications in textiles and other industries (Peters & Chisowa, 1993).

Contribution to Pharmaceutical Research

In pharmaceutical research, derivatives of nitroaromatic compounds, including this compound, are studied for their potential medicinal applications. These compounds have been synthesized and analyzed for various pharmacological activities, contributing to the search for new drugs and treatments (Isaev et al., 2014).

Propiedades

IUPAC Name |

6-(4-azido-2-nitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c13-16-15-9-5-6-10(11(8-9)17(20)21)14-7-3-1-2-4-12(18)19/h5-6,8,14H,1-4,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFJQDXNFNAVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207502 | |

| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58775-38-5 | |

| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058775385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)

![N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1229952.png)

![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)

![3-[8-imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1229960.png)

![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)